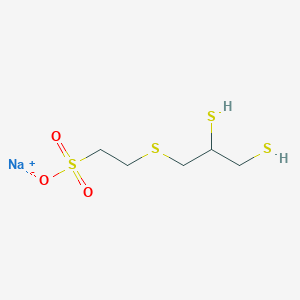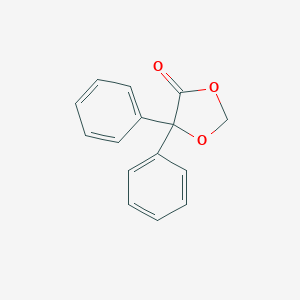
5,5-Diphenyl-1,3-dioxolan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Diphenyl-1,3-dioxolan-4-one, also known as DPP, is a cyclic compound that has been widely studied in the field of organic chemistry. This compound has a unique structure that makes it useful in a variety of applications, including as a building block for more complex molecules. In
Mecanismo De Acción
The mechanism of action of 5,5-Diphenyl-1,3-dioxolan-4-one is not well understood, but it is believed to act as a radical scavenger and antioxidant. It has been shown to inhibit lipid peroxidation and protect against oxidative stress in vitro.
Efectos Bioquímicos Y Fisiológicos
5,5-Diphenyl-1,3-dioxolan-4-one has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. 5,5-Diphenyl-1,3-dioxolan-4-one has also been shown to have anti-tumor effects, as it induces apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,5-Diphenyl-1,3-dioxolan-4-one in lab experiments is its relatively simple synthesis method and high purity. However, 5,5-Diphenyl-1,3-dioxolan-4-one is not very soluble in water, which can limit its use in certain applications. Additionally, the mechanism of action of 5,5-Diphenyl-1,3-dioxolan-4-one is not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 5,5-Diphenyl-1,3-dioxolan-4-one. One area of interest is its potential use in organic solar cells, as it has good solubility and high electron mobility. Another area of interest is its anti-inflammatory and anti-tumor properties, which could have implications for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 5,5-Diphenyl-1,3-dioxolan-4-one and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of 5,5-Diphenyl-1,3-dioxolan-4-one involves the reaction of phthalic anhydride with benzene in the presence of a catalyst, such as aluminum chloride. This reaction results in the formation of 5,5-Diphenyl-1,3-dioxolan-4-one as a white crystalline solid. The purity of the product can be improved through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
5,5-Diphenyl-1,3-dioxolan-4-one has been widely used in scientific research due to its unique structure and properties. It has been utilized as a building block for the synthesis of various organic compounds, including polymers, dyes, and pharmaceuticals. 5,5-Diphenyl-1,3-dioxolan-4-one has also been studied for its potential use in organic solar cells, as it has good solubility and high electron mobility.
Propiedades
Número CAS |
19962-65-3 |
|---|---|
Nombre del producto |
5,5-Diphenyl-1,3-dioxolan-4-one |
Fórmula molecular |
C15H12O3 |
Peso molecular |
240.25 g/mol |
Nombre IUPAC |
5,5-diphenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C15H12O3/c16-14-15(18-11-17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
Clave InChI |
PHDADBHEGQCHPR-UHFFFAOYSA-N |
SMILES |
C1OC(=O)C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
C1OC(=O)C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Sinónimos |
5,5-Diphenyl-1,3-dioxolan-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



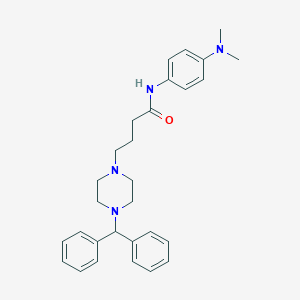
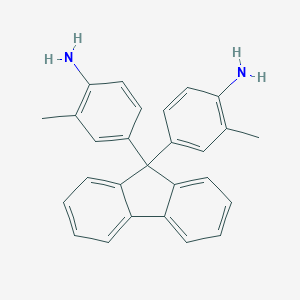
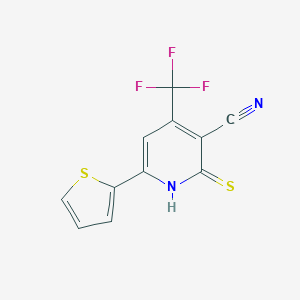
![(2S,3S)-N-[2-(4-Hydroxyphenyl)ethyl]-1-methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxamide](/img/structure/B10796.png)
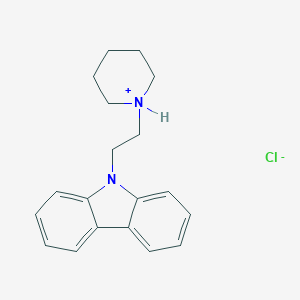
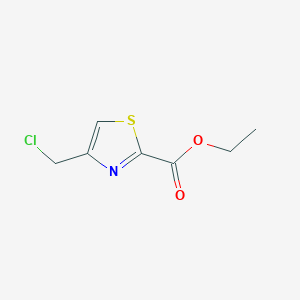
![5-Amino-2-(decylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B10804.png)
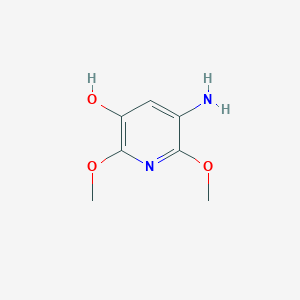
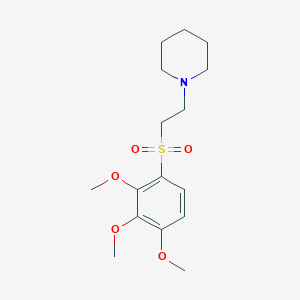
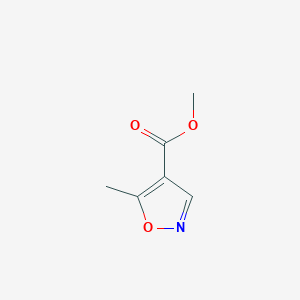
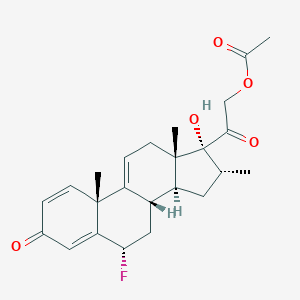
![1-Azabicyclo[2.2.2]oct-2-ene-3-carbonitrile](/img/structure/B10820.png)
